molecular formula C10H6BrNO2 B1341812 3-Bromoquinoline-6-carboxylic acid CAS No. 205114-14-3

3-Bromoquinoline-6-carboxylic acid

Cat. No. B1341812
Key on ui cas rn: 205114-14-3
M. Wt: 252.06 g/mol
InChI Key: DKBPYVBSEJLPIR-UHFFFAOYSA-N
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Patent
US09227971B2

Procedure details

To a mixture of 3-bromoquinoline-6-carboxylic acid (1.32 g, 5.24 mmol) and TEA (876 uL, 6.29 mmol) in THF (30 mL) was added EtOCOCl (599 uL, 6.29 mmol) at 0° C. and stirred for 30 min. Then, a solution of NaBH4 (793 mg, 21.0 mmol) in H2O (6 mL) was added at the same temperature. The resulting reaction mixture was stirred at 0° C. for 30 min before being warmed to it and stirred overnight. THF was removed. The residue was diluted with H2O, acidified with 4 N HCl, then neutralized with NaHCO3, extracted with EtOAc, and purified by a SiO2 column (0-50% EtOAc/Hexanes, Rf=0.35 in 50% EtOAc) to afford the titled compound as a colorless oil (220 mg).
Quantity
1.32 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
876 μL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
599 μL
Type
reactant
Reaction Step Two
Name
Quantity
793 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([C:12](O)=[O:13])=[CH:7][CH:6]=2.C(OC(Cl)=O)C.[BH4-].[Na+]>C1COCC1.O>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][C:8]([CH2:12][OH:13])=[CH:7][CH:6]=2 |f:2.3|

Inputs

Step One
Name
Quantity
1.32 g
Type
reactant
Smiles
BrC=1C=NC2=CC=C(C=C2C1)C(=O)O
Name
TEA
Quantity
876 μL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
599 μL
Type
reactant
Smiles
C(C)OC(=O)Cl
Step Three
Name
Quantity
793 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
before being warmed to it
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
THF was removed
ADDITION
Type
ADDITION
Details
The residue was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
purified by a SiO2 column (0-50% EtOAc/Hexanes, Rf=0.35 in 50% EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=NC2=CC=C(C=C2C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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